O-[3-(Furan-2-YL)propyl]hydroxylamine

Catalog No.
S690258
CAS No.
138718-06-6
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[3-(Furan-2-YL)propyl]hydroxylamine

CAS Number

138718-06-6

Product Name

O-[3-(Furan-2-YL)propyl]hydroxylamine

IUPAC Name

O-[3-(furan-2-yl)propyl]hydroxylamine

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c8-10-6-2-4-7-3-1-5-9-7/h1,3,5H,2,4,6,8H2

InChI Key

DSELACDBLFVMMQ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CCCON

Canonical SMILES

C1=COC(=C1)CCCON

Application in Organic Synthesis

Summary of the Application: Furan-2-yl compounds are used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .

Method of Application: The method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Results or Outcomes: The resulting 3-aryl-3-(furan-2-yl)propenoic acid derivatives demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Application in Green Chemistry

Method of Application: These compounds can be synthesized from biomass via Furan Platform Chemicals (FPCs), offering an alternative to traditional petroleum-based reactants .

Results or Outcomes: The use of FPCs allows for the economic synthesis of a wide range of compounds, from simple to complex, offering a sustainable alternative to traditional chemical manufacturing processes .

Application in DNA Interstrand Crosslinking

Summary of the Application: Furan-modified adenosine building blocks, such as 2′-O-(3-(Furan-2-yl)propyl)adenosine, have been synthesized and evaluated for interstrand crosslink (ICL) formation in DNA duplexes .

Method of Application: The method involves the in situ oxidation of the furan moiety with NIS, which showed rapid crosslink formation to dA and dC, while dT and dG were inactive .

Results or Outcomes: The results showed that the furan-modified adenosine building block could form interstrand crosslinks in DNA duplexes .

Application in Flavoring Agent

Summary of the Application: Ethyl 3-(furan-2-yl)propionate, a derivative of furan-2-yl compounds, can be used as a flavoring agent in the food industry .

Method of Application: This compound is typically used in small quantities to enhance the flavor of food products .

Results or Outcomes: The use of Ethyl 3-(furan-2-yl)propionate as a flavoring agent contributes to the taste and aroma of various food products .

O-[3-(Furan-2-YL)propyl]hydroxylamine is an organic compound characterized by its unique structure, which features a furan ring attached to a propyl chain that is further connected to a hydroxylamine functional group. The molecular formula for this compound is C8H11NO2C_8H_{11}NO_2, and it has a molecular weight of approximately 153.18 g/mol. The presence of the furan ring imparts distinct chemical properties, making this compound of interest in various fields, including medicinal chemistry and materials science.

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxylamine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles, which can lead to the formation of various derivatives.
  • Oxidation: Hydroxylamines can be oxidized to nitroso compounds or further to nitro compounds under appropriate conditions.
  • Condensation Reactions: The compound may undergo condensation with carbonyl compounds to form oximes, which are important intermediates in organic synthesis.

Research indicates that O-[3-(Furan-2-YL)propyl]hydroxylamine exhibits biological activity that may be beneficial in pharmaceutical applications. Hydroxylamines are known for their ability to act as antioxidants and potential anti-inflammatory agents. Studies suggest that compounds containing furan moieties can also exhibit anticancer properties, enhancing the interest in O-[3-(Furan-2-YL)propyl]hydroxylamine for drug development.

The synthesis of O-[3-(Furan-2-YL)propyl]hydroxylamine typically involves the following steps:

  • Formation of the Furan Ring: Starting materials such as furfural can be used to synthesize the furan moiety through cyclization reactions.
  • Alkylation: The furan derivative can then be alkylated using propylene oxide or similar reagents to introduce the propyl chain.
  • Hydroxylamine Formation: The final step involves the reaction of the alkylated furan with hydroxylamine hydrochloride in the presence of a base, leading to the formation of O-[3-(Furan-2-YL)propyl]hydroxylamine.

These steps may vary depending on specific reagents and conditions used.

O-[3-(Furan-2-YL)propyl]hydroxylamine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or cancer.
  • Chemical Synthesis: Its ability to participate in nucleophilic substitution makes it useful as an intermediate in organic synthesis.
  • Materials Science: The compound could be explored for use in creating novel materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving O-[3-(Furan-2-YL)propyl]hydroxylamine focus on its reactivity with biological targets and other small molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. For example, research may involve assessing how this compound interacts with enzymes or receptors associated with disease pathways, providing insights into its efficacy and safety profile.

O-[3-(Furan-2-YL)propyl]hydroxylamine shares structural similarities with other hydroxylamines and furan-containing compounds. Here are some similar compounds:

  • Hydroxylamine: A simple hydroxylamine that lacks the furan ring but shares the hydroxamic functionality.
  • Furfuryl Alcohol: Contains a furan ring but lacks the hydroxylamine functionality; used in resins and as a solvent.
  • N-(Furfuryl)Hydroxylamine: A derivative that contains both furan and hydroxylamine functionalities but differs in structure and potential reactivity.

Comparison Highlights

CompoundStructural FeaturesUnique Properties
O-[3-(Furan-2-YL)propyl]hydroxylamineFuran ring + propanol chain + hydroxylaminePotential antioxidant and anticancer properties
HydroxylamineSimple hydroxamic structureUsed primarily as a reducing agent
Furfuryl AlcoholFuran ring onlyCommonly used in resin production
N-(Furfuryl)HydroxylamineFuran + hydroxylamineMay have different reactivity compared to O-[3-(Furan-2-YL)propyl]hydroxylamine

O-[3-(Furan-2-YL)propyl]hydroxylamine stands out due to its specific combination of structural features, which may confer unique biological activities and applications not found in simpler or structurally different compounds.

XLogP3

1.1

Wikipedia

O-[3-(Furan-2-yl)propyl]hydroxylamine

Dates

Last modified: 08-15-2023

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